![molecular formula C22H21N3O4 B3009864 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941930-83-2](/img/structure/B3009864.png)
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diversity-Oriented Synthesis Analysis
The first paper discusses a diversity-oriented synthesis approach for creating a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The process involves a five-step synthesis starting with dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and treating it with primary amines to yield methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates. These intermediates are then converted to 4-tosyloxy and 4-chloro derivatives, which undergo Suzuki-Miyaura arylations to produce N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. The final step involves hydrolysis and amidation to obtain the final product library. This method demonstrates a versatile approach to synthesizing a variety of compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper includes a 6-oxo-1,6-dihydropyridine-3-carboxamide core, which is modified with various aryl groups through the Suzuki-Miyaura arylation. The diversity in the final products is achieved by varying the substituents on the nitrogen atom of the pyridone ring and the aryl groups attached to the 4-position of the ring. The structure of these compounds is crucial as it can influence their chemical reactivity and potential applications in medicinal chemistry .
Chemical Reactions Analysis
The synthesis of these compounds involves several key chemical reactions. The initial step is the formation of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates from a diketone precursor. Subsequent tosylation and chlorination prepare the intermediates for the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl halides and aryl boronic acids. The final amidation step is a solution-phase reaction that introduces various amine substituents to the carboxylic acid, completing the library of compounds .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the methods used suggest that the final products would exhibit a range of solubilities and reactivities depending on the nature of the substituents. The presence of the pyridine ring and amide functionality typically confers a degree of polarity to the molecules, which can affect their solubility in organic solvents and their potential interactions with biological targets .
Synthesis and Characterization of Polyamides
The second paper describes the synthesis of new polyamides containing a pyridyl moiety in the main chain. These polymers are synthesized through a direct polycondensation reaction of a novel monomer, 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, with various aromatic diamines. The resulting polyamides exhibit high yields and inherent viscosities, indicating their potential for use in high-performance materials. The polymers are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, demonstrating their stability and solubility in polar solvents. This research contributes to the field of polymer science by introducing new materials with unique properties, such as enhanced solubility and thermal stability .
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(7-9-21(24)26)22(27)23-20-11-19(25(28)29)8-6-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOQIZTGBBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

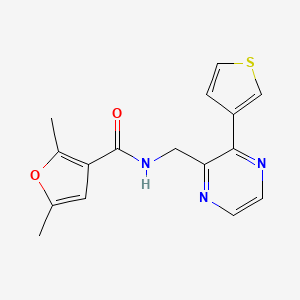
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
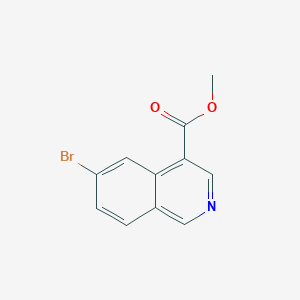
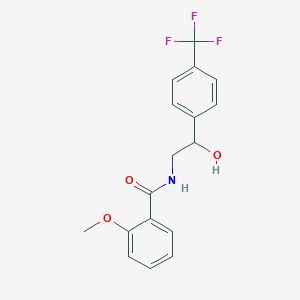
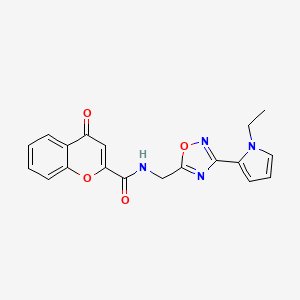

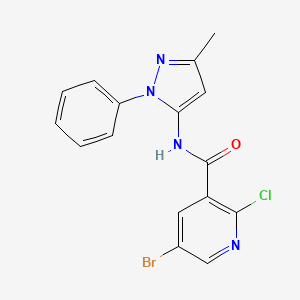


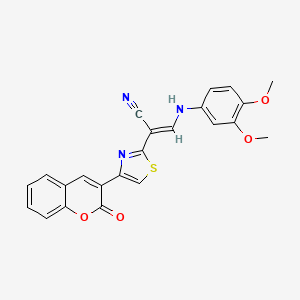
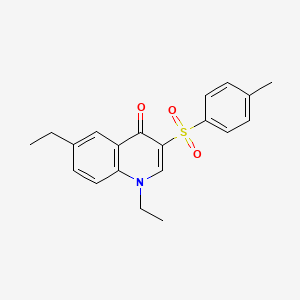
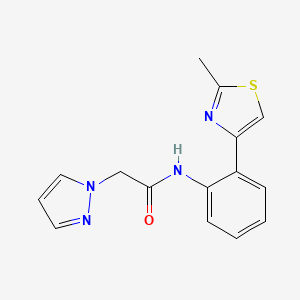

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)